4-(3-Fluorophenoxy)butane-1-thiol

Description

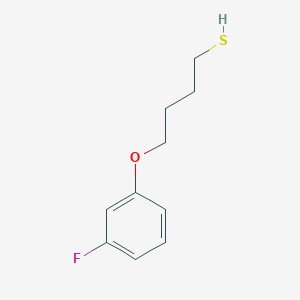

4-(3-Fluorophenoxy)butane-1-thiol (CAS: Not provided in evidence) is an organosulfur compound with the molecular formula C₁₀H₁₁FOS and a molecular weight of 198.26 g/mol. Structurally, it consists of a butane chain with a thiol (-SH) group at the first carbon and a 3-fluorophenoxy group (-O-C₆H₄-F) at the fourth carbon.

Its fluorophenoxy group may confer resistance to metabolic degradation compared to non-fluorinated analogs .

Properties

IUPAC Name |

4-(3-fluorophenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c11-9-4-3-5-10(8-9)12-6-1-2-7-13/h3-5,8,13H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWIZTRYPSKUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

4-(3-Fluorophenoxy)butane-1-thiol has been investigated for its potential as a pharmacological agent. Its thiol group can participate in redox reactions, which is crucial for the development of drugs targeting oxidative stress-related diseases.

- Case Study: Antiviral Activity

Research has demonstrated that derivatives of thiols exhibit antiviral properties. Compounds similar to this compound have been synthesized and tested against viral infections, showing promising results in inhibiting viral replication .

Material Science

The compound's ability to form stable bonds with metals makes it useful in material science, particularly in the development of sensors and catalysts.

- Data Table: Comparison of Thiol-Based Sensors

| Compound | Metal Affinity | Sensitivity | Application |

|---|---|---|---|

| This compound | High | Moderate | Chemical sensors |

| 1-Butanethiol | Moderate | High | Gas detection |

| 2-Mercaptoethanol | Low | Low | Biological assays |

Bioconjugation

The thiol group allows for bioconjugation techniques, where this compound can be used to attach biomolecules to surfaces or other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-Fluorophenoxy)butane-1-thiol with structurally or functionally related compounds, based on available evidence:

Key Comparative Insights:

Reactivity: The thiol group in this compound is more nucleophilic and acidic (pKa ~10) than the hydroxyl group in 4-Fluoro-1-butanol (pKa ~15), enabling distinct reaction pathways (e.g., disulfide formation) .

Applications: Butane-1-thiol is widely used as a gas odorant due to its low odor threshold (0.001 ppm) . In contrast, this compound’s fluorinated aromatic group may target enzyme systems in pesticides, similar to fluorinated agrochemicals.

Toxicity: Thiols like butane-1-thiol exhibit acute toxicity (e.g., LD₅₀ in rats: 1.5 g/kg), likely due to metabolic interference with cytochrome P450 enzymes . 4-Fluoro-1-butanol’s hazards include skin corrosion (GHS Category 1B) and respiratory irritation, necessitating PPE during handling .

Q & A

Q. Answer :

- Key Route : Use nucleophilic substitution between 1-thiol-4-bromobutane and 3-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The thiol group requires protection (e.g., as a disulfide) to prevent oxidation during synthesis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted phenol. Confirm purity via HPLC (>98%) and characterize intermediates using NMR to verify fluorophenoxy attachment .

Basic: What analytical techniques are essential for characterizing this compound?

Q. Answer :

- Structural Confirmation :

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect thiol oxidation byproducts (e.g., disulfides) .

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Answer :

- Exposure Limits : Adhere to occupational exposure limits (OELs) for thiols (e.g., 0.5 ppm TWA). Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation or dermal contact .

- Emergency Measures : In case of exposure, rinse contaminated skin with water for 15 minutes and seek medical evaluation for potential neurotoxic effects (e.g., dizziness, nausea) .

Advanced: How does the thiol group in this compound influence its reactivity under oxidative conditions?

Q. Answer :

- Redox Cycling : The thiol group undergoes metal-catalyzed oxidation to form disulfides or thiyl radicals, which may generate reactive oxygen species (ROS). Use antioxidants (e.g., BHT) or inert atmospheres (N₂/Ar) to stabilize the compound during storage .

- Experimental Mitigation : Monitor oxidation via UV-Vis (absorbance at 260 nm for disulfides) and avoid transition-metal catalysts in synthetic steps .

Advanced: What are potential applications of this compound in medicinal chemistry?

Q. Answer :

- Drug Intermediates : The fluorophenoxy-thiol scaffold is a precursor for kinase inhibitors or anticancer agents. For example, similar structures are used in patented compounds targeting tyrosine kinases .

- Biological Probes : Functionalize the thiol group for bioconjugation (e.g., maleimide linkages) to study protein interactions or cellular uptake .

Advanced: How to address contradictions in toxicity data for this compound?

Q. Answer :

- Case Study Analysis : Human exposure data show variability (e.g., severe vs. mild symptoms at 50–500 ppm). Design dose-response studies in animal models (rats/mice) to establish LC₅₀ and NOAEL thresholds, accounting for metabolic differences (e.g., CYP450 activity) .

- In Vitro Models : Use hepatic microsomes to assess interspecies metabolic pathways and identify toxic metabolites (e.g., sulfones) .

Advanced: What metabolic pathways are hypothesized for this compound in mammalian systems?

Q. Answer :

- Proposed Pathways :

- Oxidation : Conversion to sulfinic/sulfonic acids via sulfoxide intermediates.

- Conjugation : Glutathione adduct formation catalyzed by GST enzymes.

- Experimental Validation : Use -radiolabeled compound in hepatocyte assays to track metabolite distribution .

Basic: What storage conditions are optimal for maintaining compound stability?

Q. Answer :

- Temperature : Store at 0–6°C in amber vials to prevent photodegradation.

- Atmosphere : Purge vials with argon and add molecular sieves to minimize moisture-induced oxidation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Q. Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding affinity for enzymes (e.g., kinases) based on fluorophenoxy-thiol’s electron-withdrawing effects.

- DFT Calculations : Predict redox potentials and thiyl radical stability using Gaussian09 with B3LYP/6-31G* basis sets .

Advanced: How to design experiments evaluating the compound’s bioactivity in cancer cell lines?

Q. Answer :

- In Vitro Screening :

- Test cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cells via MTT assay.

- Measure ROS generation using DCFH-DA fluorescence.

- Mechanistic Follow-up : Perform Western blotting for apoptosis markers (e.g., caspase-3) and kinase inhibition profiling (e.g., EGFR, VEGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.